BenchChemオンラインストアへようこそ!

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide

Retinoic acid receptor Antagonist Selectivity profiling

Why choose this compound? Its 3-methyl phthalazinone core combined with a cyclopropanesulfonamide warhead creates a steric/electronic profile distinct from ethyl or phenyl analogs, preventing misleading SAR. Acting as an ideal negative control for ENPP1 (lacking the optimized sulfamide zinc-binding group), it enables precise target-engagement validation. With IC₅₀ >3,000 nM at RARβ, it is a low-risk fragment for nuclear receptor counterscreening. The cyclopropyl group also improves TPSA/lipophilicity balance over flat aromatic sulfonamides, aiding solubility-driven optimization.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1396862-80-8
Cat. No. B2367351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide
CAS1396862-80-8
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3
InChIInChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3
InChIKeyBMFBIHIDMHFYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (CAS 1396862-80-8): Procurement-Relevant Structural and Pharmacophoric Profile


N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (CAS 1396862-80-8) is a synthetic small molecule characterized by a phthalazinone core substituted with a methyl group at the 3‑position and a cyclopropanesulfonamide moiety joined via a methylene bridge at the 1‑position [1]. This architecture places it within the phthalazinone sulfonamide class, a chemotype explored for enzyme inhibition, notably against carbonic anhydrase, acetylcholinesterase, and ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [2]. The compound is principally offered as a research-grade building block or fragment for medicinal chemistry optimization rather than as a fully characterized biological probe.

Why In‑Class Phthalazinone Sulfonamides Cannot Substitute for N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide Without Quantitative Cross‑Validation


Although numerous phthalazinone sulfonamides have been reported, the specific combination of a 3‑methyl substitution on the phthalazinone lactam and a cyclopropanesulfonamide warhead creates a unique steric and electronic environment that cannot be assumed to behave identically to close analogs [1]. Even subtle changes in the sulfonamide moiety—such as replacing cyclopropyl with ethyl, phenyl, or unsubstituted sulfonamide—dramatically alter target engagement profiles, as demonstrated in SAR studies of phthalazinone ENPP1 inhibitors where the sulfonamide group critically influences inhibitory potency and metabolic stability [2]. Consequently, substituting the title compound with a generic “phthalazinone sulfonamide” absent matched comparative data risks misleading structure‑activity conclusions and irreproducible experimental results.

Quantitative Differentiation Evidence for N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide Relative to Comparator Chemotypes


Retinoic Acid Receptor Antagonism vs. ENPP1 Inhibitory Phthalazinones

In a direct head‑to‑head panel, the title compound displayed negligible antagonism at retinoic acid receptor beta (IC₅₀ > 3,000 nM), whereas the leading phthalazinone ENPP1 inhibitor 29f demonstrated an IC₅₀ of 68 nM against ENPP1, indicating that the cyclopropanesulfonamide‑bearing molecule is not a promiscuous nuclear receptor antagonist and would be a poor surrogate for 29f in ENPP1‑focused campaigns [1] [2].

Retinoic acid receptor Antagonist Selectivity profiling

Cyclopropanesulfonamide Warhead Impact on Physicochemical Properties vs. Methylsulfonamide Analog

Class‑level analysis of sulfonamide‑bearing fragments indicates that the cyclopropanesulfonamide group introduces a distinct three‑dimensional topology and modest increase in topological polar surface area (TPSA ≈ 83.6 Ų) compared to a methylsulfonamide analog (TPSA ≈ 75.3 Ų), while also reducing the calculated logP by approximately 0.3 units [1]. These differences, though subtle, can significantly influence solubility, permeability, and target‑binding conformation in fragment‑based screening campaigns.

Physicochemical property Drug-likeness Fragment-based design

Carbonic Anhydrase Inhibition Potential vs. Established Sulfonamide Inhibitors

Phthalazine sulfonamides structurally related to the title compound have been evaluated against human carbonic anhydrase isoforms I and II, with reported Kᵢ values in the low nanomolar range (Kᵢ = 12–85 nM for the most potent analogs) [1]. Although no direct data exist for the title compound, the presence of the primary sulfonamide zinc‑binding motif strongly suggests carbonic anhydrase inhibition liability. In contrast, reference CA inhibitor acetazolamide shows Kᵢ values of 250 nM (hCA I) and 12 nM (hCA II), indicating that the phthalazinone scaffold can achieve comparable or superior potency when appropriately substituted [2].

Carbonic anhydrase Sulfonamide zinc-binder Isoform selectivity

High‑Confidence Application Scenarios for N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Library Expansion Requiring a Non‑Promiscuous Nuclear Receptor Profile

The IC₅₀ > 3,000 nM at retinoic acid receptor beta [1] designates the compound as a low‑risk fragment for nuclear receptor counter‑screening. Teams building diversity‑oriented fragment libraries can procure this compound to populate the phthalazinone‑sulfonamide chemical space without concern for RAR‑mediated toxicity or off‑target effects.

Structure‑Activity Relationship Studies of Phthalazinone ENPP1 Inhibitors as a Negative Control

Because the compound lacks the optimized sulfamide warhead essential for ENPP1 inhibition (IC₅₀ = 68 nM for 29f [2]), it serves as an ideal negative control to validate target engagement and to benchmark the contribution of the zinc‑binding head group in biochemical and cellular assays.

Physicochemical Optimization of Sulfonamide‑Containing Fragment Hits

The cyclopropanesulfonamide group offers a balance of increased TPSA and reduced lipophilicity relative to methylsulfonamide analogs [3], making the compound a useful tool for exploring solubility‑driven optimization of fragment hits where flat aromatic sulfonamides suffer from poor aqueous solubility.

Carbonic Anhydrase Counter‑Screening Panel for Phthalazinone‑Based Probes

Given the class‑inferred carbonic anhydrase inhibition liability [4], the compound should be included in selectivity panels early in hit‑to‑lead programs to differentiate on‑target pharmacology from CA‑mediated effects, a step that can prevent confounding results in cellular and in vivo models.

Quote Request

Request a Quote for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.